Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-
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Overview
Description
(1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate: is an organic compound with the molecular formula C19H20O3 It is characterized by a naphthalene ring attached to a cyclohexanone moiety, which is further linked to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate typically involves the following steps:
Formation of the Cyclohexanone Moiety: The cyclohexanone moiety can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the resulting compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with various functional groups replacing the acetate group.
Scientific Research Applications
(1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-1-carboxylic acid and naphthalene-2-ol share the naphthalene ring structure.
Cyclohexanone Derivatives: Compounds such as cyclohexanone and 4-hydroxycyclohexanone share the cyclohexanone moiety.
Acetate Esters: Compounds like methyl acetate and ethyl acetate share the acetate ester functional group.
Uniqueness
- The combination of a naphthalene ring, a cyclohexanone moiety, and an acetate group in a single molecule makes (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate unique.
- This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
56327-09-4 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1-naphthalen-1-yl-4-oxocyclohexyl)methyl acetate |
InChI |
InChI=1S/C19H20O3/c1-14(20)22-13-19(11-9-16(21)10-12-19)18-8-4-6-15-5-2-3-7-17(15)18/h2-8H,9-13H2,1H3 |
InChI Key |
MIAIPHHXBHUZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CCC(=O)CC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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